molecular formula C14H9F2N5O B2608289 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide CAS No. 1421508-95-3

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide

Cat. No.: B2608289
CAS No.: 1421508-95-3
M. Wt: 301.257
InChI Key: CSFRUDKBAAQXFA-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a benzamide derivative characterized by a pyrimidine core substituted with an imidazole ring at the 2-position and a 2,6-difluorobenzamide group at the 5-position. This structural configuration distinguishes it from other benzamide-based compounds, particularly in agrochemical applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O/c15-10-2-1-3-11(16)12(10)13(22)20-9-6-18-14(19-7-9)21-5-4-17-8-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRUDKBAAQXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia.

    Pyrimidine Ring Formation: The pyrimidine ring is often synthesized through the condensation of appropriate aldehydes with urea or thiourea.

    Coupling Reaction: The imidazole and pyrimidine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Difluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the difluorobenzamide moiety.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets kinases involved in cell proliferation and survival pathways.

    Pathways Involved: The compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzamide derivatives with pesticidal properties. Below is a comparative analysis with structurally and functionally related compounds, based on substituent variations, applications, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Primary Use Notable Properties
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide Pyrimidinyl-imidazole, 2,6-difluorobenzamide Likely insecticidal (inferred) Enhanced binding affinity due to imidazole-pyrimidine heterocycle; fluorine atoms improve metabolic stability
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 3,5-dichloro-2,4-difluorophenyl Insect growth regulator Broad-spectrum activity against Lepidoptera; high environmental persistence due to halogenation
Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Tetrafluoroethoxy group Termiticide, insecticide High lipophilicity from tetrafluoroethoxy substituent; used in bait systems
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) 4-chlorophenyl Chitin synthesis inhibitor Classified as an environmentally hazardous substance (UN3082); moderate solubility in water
Lufenuron (N-[[(2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl)amino]carbonyl]-2,6-difluorobenzamide) Hexafluoropropoxy group Veterinary insecticide Long residual activity due to fluorinated alkoxy chain; effective against flea larvae

Key Findings

Substituent Impact on Activity :

  • The imidazole-pyrimidine group in the target compound may enhance binding to insect cytochrome P450 enzymes compared to chlorinated or fluorinated aryl groups in teflubenzuron or hexaflumuron .
  • Fluorine atoms in 2,6-difluorobenzamide improve metabolic stability across all compounds, reducing degradation in biological systems .

Environmental and Safety Profiles: Diflubenzuron is classified as a marine pollutant (UN3082) due to its persistence, whereas compounds like hexaflumuron exhibit lower aqueous solubility, reducing leaching risks .

Mode of Action :

  • While teflubenzuron and diflubenzuron act as chitin synthesis inhibitors, the target compound’s imidazole-pyrimidine core suggests a possible dual mechanism , combining chitin disruption and enzymatic interference .

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an imidazole ring, a pyrimidine moiety, and a difluorobenzamide group. Its molecular formula is C13H10F2N4C_{13}H_{10}F_2N_4, and it has a molecular weight of approximately 270.24 g/mol. The presence of fluorine atoms is expected to enhance its lipophilicity and bioavailability.

Inhibition of Enzymatic Activity:
Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, studies have shown that imidazole derivatives can inhibit Phosphoinositide-Dependent Kinase-1 (PDK1), which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced phosphorylation of downstream targets such as AKT, ultimately inducing apoptosis in cancer cells .

Antitumor Activity:
In vitro studies have demonstrated that benzamide derivatives can exhibit antitumor effects by disrupting cellular signaling pathways. For example, compounds structurally related to this compound have been shown to inhibit cell growth in various cancer cell lines by targeting specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Imidazole RingEnhances binding affinity to target enzymes
Pyrimidine MoietyContributes to selectivity for specific kinase targets
Difluorobenzamide GroupIncreases lipophilicity and stability

The combination of these features allows the compound to effectively interact with biological targets, enhancing its potential as a therapeutic agent.

Case Studies

Study 1: PDK1 Inhibition
A recent study investigated the effects of similar imidazole-containing compounds on PDK1 activity. The results indicated that these compounds could significantly inhibit PDK1 at nanomolar concentrations, leading to decreased phosphorylation of AKT and subsequent apoptosis in cancer cells .

Study 2: Antitumor Efficacy
Another study focused on the antitumor efficacy of benzamide derivatives in vivo. Compounds similar to this compound were administered to tumor-bearing mice, resulting in significant tumor size reduction without noticeable toxicity .

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